Ethylene vs. Methylene Linker: Molecular Weight and Predicted Physicochemical Divergence
The target compound carries a two-carbon ethylene spacer between the amide nitrogen and the 4-fluorophenyl ring, whereas the closest commercially listed analog, N-[(4-fluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide, employs a single-carbon methylene linker. This structural difference results in a molecular weight increase of 14.1 g/mol (323.4 vs. 309.3 g/mol) and predicts an increase in lipophilicity (estimated ΔlogP ≈ +0.5) and a distinct spatial orientation of the terminal fluorophenyl group relative to the benzamide-imidazole pharmacophore . Such variations in linker length are known to modulate both target residence time and off-rate in prenyltransferase inhibitors, making the ethylene-bridged compound a non-interchangeable entity for binding assays [1].
| Evidence Dimension | Molecular weight and linker topology |
|---|---|
| Target Compound Data | MW 323.4 g/mol; ethylene (-CH2CH2-) linker |
| Comparator Or Baseline | N-[(4-fluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide; MW 309.3 g/mol; methylene (-CH2-) linker |
| Quantified Difference | ΔMW = +14.1 g/mol; linker extension by one methylene unit; predicted ΔlogP ≈ +0.5 |
| Conditions | Calculated molecular weight and structure-based physicochemical prediction |
Why This Matters
The linker-length distinction directly governs the compound's fit within the hydrophobic pocket of FPTase and its passive membrane permeability, making it a critical parameter for assay design and analog selection.
- [1] US Patent US20020058665A1. Imidazole derivatives and their use as farnesyl protein transferase inhibitors. Priority date 2000-09-20. Published 2002-05-16. View Source
